TSU-68

描述

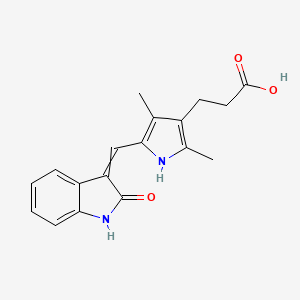

Structure

3D Structure

属性

分子式 |

C18H18N2O3 |

|---|---|

分子量 |

310.3 g/mol |

IUPAC 名称 |

3-[2,4-dimethyl-5-[(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22) |

InChI 键 |

NHFDRBXTEDBWCZ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O |

同义词 |

5-((1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-propanoic acid TSU 68 TSU-68 |

产品来源 |

United States |

Foundational & Exploratory

TSU-68 (Orantinib): A Technical Guide to its Mechanism of Action in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TSU-68 (Orantinib, SU6668) is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) centrally involved in tumor angiogenesis and proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer, focusing on its molecular targets, downstream signaling pathways, and preclinical and clinical evidence of its anti-tumor activity. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to support further research and development efforts.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

This compound exerts its anti-cancer effects by competitively inhibiting the ATP-binding sites of several key RTKs, thereby blocking their autophosphorylation and subsequent activation of downstream signaling cascades.[1] Its primary targets are the receptors for Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF).[2][3] Additionally, this compound has been shown to inhibit the stem cell factor receptor, c-Kit.[4]

Inhibition of Angiogenesis-Related RTKs

The anti-angiogenic activity of this compound is a cornerstone of its mechanism. By simultaneously targeting VEGFR, PDGFR, and FGFR, this compound disrupts multiple pathways essential for the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][6]

-

VEGFR-2 (KDR/Flk-1): Inhibition of VEGFR-2, a primary mediator of VEGF-driven angiogenesis, blocks endothelial cell proliferation, migration, and survival.[4][7]

-

PDGFRβ: Targeting PDGFRβ, which is expressed on pericytes and vascular smooth muscle cells, leads to the destabilization of newly formed blood vessels.[8][9]

-

FGFR1: Inhibition of FGFR1 disrupts FGF-mediated signaling, which is also implicated in endothelial cell proliferation and tumor angiogenesis.[8][9]

Direct Anti-Tumor Effects

Beyond its anti-angiogenic properties, this compound can also exert direct anti-tumor effects by inhibiting signaling pathways involved in cancer cell proliferation and survival.

-

c-Kit Inhibition: this compound inhibits the autophosphorylation of c-Kit, a receptor tyrosine kinase often expressed in various hematological malignancies and solid tumors. This inhibition can lead to decreased proliferation and induction of apoptosis in cancer cells dependent on c-Kit signaling.[8]

Quantitative Inhibition Profile

The inhibitory potency of this compound against its target kinases has been determined in various in vitro assays. The following table summarizes key quantitative data, including IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

| Target Kinase | Assay Type | IC50 / Ki Value | Reference(s) |

| PDGFRβ | Cell-free (Ki) | 8 nM | [8][10] |

| PDGFRβ | Cell-free (IC50) | 60 nM | [11] |

| VEGFR-1 (Flt-1) | Cell-free (Ki) | 2.1 µM | [10] |

| VEGFR-2 (KDR) | Cell-free (IC50) | 2.4 µM | [11] |

| FGFR1 | Cell-free (Ki) | 1.2 µM | [10] |

| FGFR1 | Cell-free (IC50) | 3.0 µM | [11] |

| c-Kit | Cellular (IC50) | 0.1 - 1 µM | [8] |

| Aurora Kinase B | Cell-free (IC50) | 35 nM | [12] |

| Aurora Kinase C | Cell-free (IC50) | 210 nM | [12] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways inhibited by this compound and a general workflow for its preclinical evaluation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (Trans-Phosphorylation)

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of VEGFR-2, PDGFRβ, and FGFR1.

Materials:

-

Recombinant human kinase domains (VEGFR-2, PDGFRβ, FGFR1)

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

ATP (γ-32P-ATP for radiometric assay, or unlabeled ATP for other detection methods)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% BSA)

-

96-well microtiter plates

-

Phosphocellulose filter paper (for radiometric assay)

-

Scintillation counter or luminescence plate reader

Procedure:

-

Coat 96-well microtiter plates with the peptide substrate overnight at 4°C.

-

Wash the plates with PBS to remove unbound substrate.

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

Add the this compound dilutions to the wells.

-

Add the recombinant kinase to each well.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-32P-ATP).

-

Incubate the plate at 30°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

-

Transfer the reaction mixture to phosphocellulose filter paper.

-

Wash the filter paper extensively to remove unincorporated γ-32P-ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.

Cellular Receptor Autophosphorylation Assay

Objective: To assess the ability of this compound to inhibit ligand-induced autophosphorylation of its target receptors in a cellular context.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR-2

-

NIH-3T3 cells overexpressing PDGFRβ

-

MO7e cells for c-Kit

-

Appropriate cell culture media and supplements

-

Ligands: VEGF, PDGF, Stem Cell Factor (SCF)

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-VEGFR-2, anti-phospho-PDGFRβ, anti-phospho-c-Kit, and corresponding total protein antibodies

-

Western blotting reagents and equipment

Procedure:

-

Culture cells to near confluence and then serum-starve for 18-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF for HUVECs) for 5-10 minutes.

-

Immediately wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the primary anti-phospho-receptor antibody overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with the total receptor antibody as a loading control.

-

Quantify the band intensities to determine the inhibition of phosphorylation.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Human tumor cell line (e.g., HT-29 human colon carcinoma)

-

Matrigel (optional, for subcutaneous injection)

-

This compound formulation for oral gavage or intraperitoneal (i.p.) injection

-

Calipers for tumor measurement

-

Anesthesia and surgical equipment (for orthotopic models)

-

Tissue fixation and processing reagents for histology

Procedure:

-

Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 HT-29 cells in PBS) into the flank of each mouse.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer this compound (e.g., 75-200 mg/kg) daily via oral gavage or i.p. injection. The control group receives the vehicle.[8]

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Process the tumors for histological analysis (e.g., H&E staining) and immunohistochemistry (e.g., for CD31 to assess microvessel density).

-

Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action centered on the inhibition of key RTKs involved in tumor angiogenesis and proliferation. Its ability to simultaneously block VEGFR, PDGFR, and FGFR signaling pathways provides a robust anti-angiogenic effect, while its inhibition of c-Kit contributes to direct anti-tumor activity in certain cancer types. The comprehensive preclinical data, supported by detailed experimental methodologies, underscores the therapeutic potential of this compound. While clinical development has faced challenges, the in-depth understanding of its mechanism of action continues to be valuable for the broader field of anti-cancer drug discovery and development. Further research may explore its potential in combination therapies or in specific patient populations with tumors driven by the pathways it inhibits.

References

- 1. Angiogenesis gene expression profiling in xenograft models to study cellular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New potency assays for anti-VEGF antibodies [mpl.loesungsfabrik.de]

- 9. selleckchem.com [selleckchem.com]

- 10. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [bio-protocol.org]

- 11. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [en.bio-protocol.org]

- 12. TSU68, an antiangiogenic receptor tyrosine kinase inhibitor, induces tumor vascular normalization in a human cancer xenograft nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Orantinib (TSU-68): A Technical Guide to its Signaling Pathway and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orantinib (formerly known as TSU-68 or SU6668) is an orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It primarily exerts its anti-angiogenic and anti-tumor effects by competitively inhibiting the ATP binding and subsequent autophosphorylation of key receptors involved in tumor growth and vascularization.[2][3] This technical guide provides a comprehensive overview of Orantinib's signaling pathway, mechanism of action, and includes a compilation of quantitative data and detailed experimental protocols for its study.

Core Mechanism of Action

Orantinib functions as a competitive inhibitor at the ATP-binding site of several receptor tyrosine kinases.[2][3] Its primary targets are the vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR or Flk-1), the platelet-derived growth factor receptor beta (PDGFRβ), and the fibroblast growth factor receptor 1 (FGFR1).[1][4] By blocking the trans-phosphorylation and autophosphorylation of these receptors, Orantinib effectively inhibits downstream signaling cascades that are crucial for angiogenesis, tumor cell proliferation, and survival.[1][2] Additionally, Orantinib has been shown to inhibit the stem cell factor receptor (c-Kit).[1][4] It is noteworthy that Orantinib displays high selectivity, with little to no inhibitory activity against other RTKs such as the epidermal growth factor receptor (EGFR), IGF-1R, Met, Src, Lck, Zap70, Abl, and CDK2.[2]

Quantitative Data: Inhibitory Activity

The inhibitory potency of Orantinib against its primary targets has been quantified in various assays. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

Table 1: Orantinib Kinase Inhibition Constants (Ki)

| Target Kinase | Ki Value | Assay Type |

| PDGFRβ | 8 nM | Cell-free autophosphorylation assay |

| FGFR1 | 1.2 µM | Cell-free trans-phosphorylation assay |

| VEGFR1 (Flt-1) | 2.1 µM | Cell-free trans-phosphorylation assay |

Data sourced from multiple references.[2][3][4]

Table 2: Orantinib Half-Maximal Inhibitory Concentrations (IC50)

| Target/Process | IC50 Value | Cell Line/System |

| PDGFRβ | 0.06 µM | Not specified |

| c-Kit | 0.1 - 1 µM | MO7E (human myeloid leukemia) |

| SCF-induced proliferation | 0.29 µM | MO7E (human myeloid leukemia) |

| VEGF-driven mitogenesis | 0.34 µM | HUVECs |

| VEGFR2 (KDR) | 2.4 µM | Not specified |

| FGFR1 | 3.0 µM | Not specified |

| FGF-driven mitogenesis | 9.6 µM | HUVECs |

| Aurora Kinase B | 35 nM | Not specified |

| Aurora Kinase C | 210 nM | Not specified |

| EGFR | >100 µM | NIH-3T3 (overexpressing EGFR) |

Data sourced from multiple references.[2][4][5][6]

Signaling Pathways Modulated by Orantinib

Orantinib's inhibition of VEGFR2, PDGFRβ, and FGFR1 disrupts multiple downstream signaling pathways critical for tumor progression.

-

VEGFR2 Signaling: In endothelial cells, VEGF binding to VEGFR2 triggers a signaling cascade that promotes cell proliferation, migration, survival, and vascular permeability. Orantinib blocks the initial autophosphorylation of VEGFR2, thereby inhibiting these pro-angiogenic effects.[1][2]

-

PDGFRβ Signaling: The PDGF/PDGFRβ pathway is vital for the recruitment and function of pericytes, which stabilize newly formed blood vessels. By inhibiting PDGFRβ, Orantinib can disrupt pericyte coverage of tumor vasculature, leading to vessel regression.[7]

-

FGFR1 Signaling: FGF/FGFR1 signaling is implicated in both angiogenesis and tumor cell proliferation. Orantinib's inhibition of FGFR1 contributes to its overall anti-tumor activity.[1][2]

-

c-Kit Signaling: In certain hematological malignancies, such as acute myeloid leukemia, the c-Kit receptor is often expressed and activated.[1] Orantinib's inhibition of c-Kit autophosphorylation can lead to the induction of apoptosis and inhibition of proliferation in these cancer cells.[2][4] Downstream of c-Kit, Orantinib has been shown to inhibit the phosphorylation of ERK1/2.[4]

Below are diagrams illustrating the signaling pathways affected by Orantinib.

Orantinib's inhibition of the VEGFR2 signaling pathway.

Orantinib's inhibition of PDGFRβ and FGFR1 signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Orantinib.

Cell-Based Receptor Tyrosine Phosphorylation Assay

This protocol is designed to assess the inhibitory effect of Orantinib on ligand-induced receptor phosphorylation in cultured cells.

Materials:

-

Cell lines (e.g., HUVECs for VEGFR2, NIH-3T3 overexpressing PDGFRβ, MO7E for c-Kit)

-

Appropriate cell culture media and supplements

-

Orantinib (this compound) stock solution (e.g., 10 mM in DMSO)

-

Ligands (e.g., VEGF, PDGF, SCF at 100 ng/mL)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phosphotyrosine, anti-total VEGFR2/PDGFRβ/c-Kit)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Quiescence:

-

Plate cells and grow to near confluence.

-

For HUVECs, quiesce in basal media with 0.5% FBS for 24 hours prior to treatment.[6]

-

-

Orantinib Treatment:

-

Ligand Stimulation:

-

Add the appropriate ligand (e.g., VEGF, PDGF, SCF) to a final concentration of 100 ng/mL and incubate for 10 minutes.[6]

-

-

Cell Lysis:

-

Aspirate the media and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phosphotyrosine) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

Strip and re-probe the membrane with an antibody for the total receptor to confirm equal protein loading.

-

Workflow for a cell-based receptor phosphorylation assay.

In Vivo Tumor Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Orantinib in a mouse xenograft model.

Materials:

-

Athymic nude mice

-

Tumor cell lines (e.g., A375, Colo205, H460, Calu-6, C6, SF763T, SKOV3TP5)[2]

-

Orantinib (this compound)

-

Vehicle for oral administration

-

Calipers for tumor measurement

-

Animal housing and care facilities

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size.

-

-

Treatment Administration:

-

Randomize the mice into treatment and control groups.

-

Administer Orantinib orally at specified doses (e.g., 75-200 mg/kg) daily or as per the study design.[2]

-

Administer the vehicle to the control group.

-

-

Tumor Growth Monitoring:

-

Measure the tumor dimensions with calipers at regular intervals.

-

Calculate the tumor volume.

-

-

Endpoint:

-

Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.

-

Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for angiogenesis markers).

-

Conclusion

Orantinib (this compound) is a potent, orally active, multi-targeted tyrosine kinase inhibitor with significant anti-angiogenic and anti-tumor properties. Its mechanism of action is centered on the competitive inhibition of VEGFR2, PDGFRβ, and FGFR1, leading to the disruption of key signaling pathways involved in tumor growth, vascularization, and metastasis. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on the preclinical and clinical evaluation of Orantinib and other related tyrosine kinase inhibitors.

References

- 1. Facebook [cancer.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. abmole.com [abmole.com]

- 7. Combined inhibition of VEGF and PDGF signaling enforces tumor vessel regression by interfering with pericyte-mediated endothelial cell survival mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

SU6668 Kinase Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU6668, also known as Orantinib or TSU-68, is a synthetically derived small molecule inhibitor of multiple receptor tyrosine kinases (RTKs). Initially developed as an anti-angiogenic agent, its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of key receptors involved in tumor growth, vascularization, and metastasis. This technical guide provides a comprehensive overview of the kinase selectivity profile of SU6668, detailing its primary and secondary targets, and presenting quantitative inhibition data. It further outlines the experimental methodologies used to determine this profile and illustrates the key signaling pathways affected by the compound.

Kinase Selectivity and Potency

SU6668 is a multi-targeted kinase inhibitor with high affinity for the split-kinase domain family of RTKs, including Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR). It also demonstrates inhibitory activity against other kinase families, albeit often at different concentrations. Its selectivity is notable for its lack of significant inhibition against the Epidermal Growth Factor Receptor (EGFR).

Primary Kinase Targets

The primary targets of SU6668 are the tyrosine kinases directly involved in angiogenesis. The compound shows the highest potency against PDGFRβ.

| Target Kinase | Inhibition Value (IC50/Ki) | Assay Type | Reference |

| PDGFRβ | 8 nM (Ki) | Cell-free, autophosphorylation | [1] |

| PDGFRβ | 60 nM (IC50) | Biochemical | [2] |

| VEGFR2 (Flk-1/KDR) | 2.1 µM (Ki) | Cell-free, trans-phosphorylation | [1] |

| VEGFR2 (Flk-1/KDR) | 2.4 µM (IC50) | Biochemical | [2] |

| VEGFR1 (Flt-1) | 2.1 µM (Ki) | Not Specified | |

| FGFR1 | 1.2 µM (Ki) | Cell-free, trans-phosphorylation | [1] |

| FGFR1 | 3.0 µM (IC50) | Biochemical | [2] |

Table 1: Primary Receptor Tyrosine Kinase Targets of SU6668.

Secondary and Off-Target Kinase Activities

Beyond its primary anti-angiogenic targets, SU6668 has been shown to inhibit other kinases, including non-receptor tyrosine kinases and serine/threonine kinases. A chemical proteomic approach has identified several previously unknown targets.[3]

| Target Kinase | Inhibition Value (IC50) | Assay Type | Reference |

| c-Kit | 100 - 1000 nM | Cellular, autophosphorylation | [1] |

| Aurora Kinase B | 35 nM | Biochemical | [2] |

| Aurora Kinase C | 210 nM | Biochemical | [2] |

| TANK-binding kinase 1 (TBK1) | Identified as target | Chemical Proteomics | [3] |

| RSK3 | Identified as target | Chemical Proteomics | |

| AMPKa1 | Identified as target | Chemical Proteomics | |

| ULK3 | Identified as target | Chemical Proteomics |

Table 2: Secondary and Off-Target Kinase Activities of SU6668.

Kinases Not Significantly Inhibited

Understanding which kinases are not affected is crucial for defining the selectivity profile. SU6668 has been tested against several other kinases and found to have little to no activity.

| Kinase | Inhibition Value (IC50) | Reference |

| EGFR | > 100 µM | [2] |

| IGF-1R | Low Activity | [1] |

| Met | Low Activity | [1] |

| Src | Low Activity | [1] |

| Lck | Low Activity | [1] |

| Zap70 | Low Activity | [1] |

| Abl | Low Activity | [1] |

| CDK2 | Low Activity | [1] |

Table 3: Kinases with Low Susceptibility to SU6668 Inhibition.

Signaling Pathway Inhibition

SU6668 exerts its biological effects by blocking the initiation of downstream signaling cascades triggered by growth factors. By inhibiting the autophosphorylation of PDGFR, VEGFR, and FGFR, it prevents the recruitment and activation of subsequent signaling proteins. This leads to the downregulation of critical pathways such as the Ras/MEK/ERK (MAPK) and PI3K/Akt pathways, which are pivotal for cell proliferation, survival, and migration. The inhibition of Aurora kinases also points to a direct impact on cell cycle regulation.

References

TSU-68 (Orantinib): A Technical Guide to Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

TSU-68 (also known as Orantinib or SU6668) is an orally bioavailable, small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) crucial to tumor angiogenesis and proliferation.[1][2] This document provides a comprehensive technical overview of this compound's primary molecular targets, its binding affinity, and the experimental methodologies used to characterize its activity. This compound competitively inhibits the ATP-binding sites of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), thereby disrupting downstream signaling pathways essential for cancer progression.[3][4]

Core Molecular Targets and Binding Affinity

This compound exhibits potent inhibitory activity against a select group of RTKs. Its primary targets are PDGFRβ, VEGFR2 (KDR), and FGFR1.[5][6] The compound demonstrates the highest potency against PDGFRβ autophosphorylation in cell-free assays.[3][7] It also shows significant activity against Flt-1 (VEGFR1) and the stem cell factor receptor, c-Kit.[8] Notably, this compound has minimal to no inhibitory effect on other kinases such as EGFR, IGF-1R, Met, Src, Lck, Zap70, Abl, and CDK2, highlighting its specific selectivity profile.[3][9]

Quantitative Binding Affinity Data

The binding affinity of this compound has been quantified using both cell-free and cell-based assays, with results typically reported as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

| Target | Assay Type | Value | Units | Reference(s) |

| PDGFRβ | Cell-free | 8 | nM (Ki) | [3][8] |

| Cell-free | 0.06 | µM (IC50) | [5] | |

| VEGFR2 (KDR) | Cell-free | 2.43 | µM (IC50) | [10] |

| FGFR1 | Cell-free | 1.2 | µM (Ki) | [8] |

| Cell-free | 3.04 | µM (IC50) | [10] | |

| Flt-1 (VEGFR1) | Cell-free | 2.1 | µM (Ki) | [8] |

| c-Kit | Cell-based | 0.1 - 1.0 | µM (IC50) | [8] |

| Aurora B | Not Specified | 35 | nM (IC50) | [5][6] |

| Aurora C | Not Specified | 210 | nM (IC50) | [5][6] |

| EGFR | Cell-free | >100 | µM (IC50) | [5] |

Cellular Activity and Proliferation Inhibition

This compound effectively inhibits ligand-stimulated cellular processes, including receptor phosphorylation and cell proliferation.

| Cell Type | Stimulant | Inhibitory Effect | Value | Units | Reference(s) |

| HUVECs | VEGF | Inhibition of KDR tyrosine phosphorylation | 0.03 - 10 | µM | [3][8] |

| VEGF | Inhibition of mitogenesis | 0.34 | µM (IC50) | [8] | |

| FGF | Inhibition of mitogenesis | 9.6 | µM (IC50) | [8] | |

| NIH-3T3 | PDGF | Inhibition of PDGFRβ tyrosine phosphorylation | 0.03 - 0.1 | µM | [3] |

| PDGF | Inhibition of cell proliferation | 1.0 | µM (IC50) | [8] | |

| MO7E | SCF | Inhibition of c-Kit autophosphorylation | 0.1 - 1.0 | µM (IC50) | [8] |

| SCF | Inhibition of cell proliferation | 0.29 | µM (IC50) | [6] |

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of target receptors and preventing the transfer of a phosphate group from ATP to tyrosine residues.[3][11] This action blocks the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling cascades responsible for cell proliferation, migration, and angiogenesis.[1][12]

Caption: this compound inhibits VEGFR, PDGFR, and FGFR signaling.

Experimental Protocols

Detailed experimental protocols for this compound are found within primary research literature. The following summarizes the general methodologies cited in the reviewed sources.

Cell-Free Kinase Assays (IC50/Ki Determination)

Cell-free assays are utilized to determine the direct inhibitory effect of this compound on the kinase activity of its purified target receptors.

-

Enzyme and Substrate Preparation: Recombinant human kinase domains of PDGFRβ, VEGFR2, and FGFR1 are used. A generic tyrosine-containing peptide serves as the substrate.

-

Reaction Mixture: The kinase, substrate, and varying concentrations of this compound are incubated in a buffer solution containing ATP and necessary cofactors (e.g., MgCl2).

-

Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.

-

Detection: The amount of phosphorylated substrate is quantified. This is often accomplished using methods such as ELISA with a phosphotyrosine-specific antibody or by measuring the depletion of ATP using a luminescent assay.

-

Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

Cell-Based Phosphorylation Assays

These assays measure the ability of this compound to inhibit receptor autophosphorylation within a cellular context.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or NIH-3T3 cells engineered to overexpress a target receptor (e.g., PDGFRβ) are cultured to confluence.[3][6]

-

Serum Starvation: Cells are quiesced by incubation in a low-serum medium for approximately 24 hours to reduce basal receptor phosphorylation.[6]

-

Inhibitor Treatment: The cells are pre-incubated with varying concentrations of this compound for a period, typically 60 minutes.[6]

-

Ligand Stimulation: The respective ligand (e.g., VEGF for HUVECs, PDGF for NIH-3T3/PDGFRβ cells) is added at a concentration around 100 ng/ml for a short duration (e.g., 10 minutes) to induce receptor autophosphorylation.[6]

-

Cell Lysis and Immunoblotting: Cells are lysed, and the total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for phosphorylated tyrosine residues, followed by a secondary antibody for detection. The total amount of the target receptor is also measured as a loading control.[6]

Caption: Workflow for a cell-based receptor phosphorylation assay.

Conclusion

This compound is a potent, selective, multi-targeted inhibitor of key RTKs involved in angiogenesis and tumor growth, with a particularly high affinity for PDGFRβ. Its mechanism as an ATP-competitive inhibitor has been well-characterized through a variety of in vitro and cell-based assays. The quantitative data presented in this guide offer a clear profile of this compound's inhibitory activities, providing a valuable resource for researchers in oncology and drug development.

References

- 1. Facebook [cancer.gov]

- 2. Circulating Plasma Biomarkers for this compound, an Oral Antiangiogenic Agent, in Patients with Metastatic Breast Cancer [e-crt.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Phase I and pharmacokinetic study of this compound, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. abmole.com [abmole.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. adooq.com [adooq.com]

- 10. Buy Orantinib | 252916-29-3 | >98% [smolecule.com]

- 11. PDGFR (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 12. Orantinib | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacodynamics of TSU-68: An In-depth Technical Guide to Preclinical Findings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of TSU-68 (also known as Orantinib or SU6668), a multi-targeted receptor tyrosine kinase inhibitor. The information presented herein is collated from various preclinical studies to support further research and development efforts in oncology.

Core Mechanism of Action

This compound is a potent, orally bioavailable small molecule inhibitor that competitively targets the ATP-binding sites of multiple receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and growth.[1][2][3] Its primary targets are the vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR).[1][2][3][4] By simultaneously inhibiting these key signaling pathways, this compound exerts a multi-faceted anti-tumor effect, primarily through the suppression of angiogenesis and direct inhibition of tumor cell proliferation.[5][6][7]

The signaling cascades initiated by VEGF, PDGF, and FGF are critical for tumor progression.[7] VEGF is a key regulator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[7] PDGF plays a significant role in the proliferation of pericytes and fibroblasts that support the tumor vasculature.[7] FGF also contributes to angiogenesis and can act synergistically with VEGF.[7] this compound's ability to concurrently block these pathways offers a more comprehensive approach to cancer therapy compared to single-target agents.[7]

Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data on the inhibitory activity of this compound against various kinases and its effects on cellular processes in preclinical models.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | Inhibition Parameter | Value | Reference(s) |

| PDGF-Rβ | Kᵢ (cell-free assay) | 8 nM | [1][8] |

| PDGF-Rβ | IC₅₀ | 0.06 µM | [5] |

| VEGF-R1 (Flt-1) | Kᵢ | 2.1 µM | [8] |

| VEGF-R2 (KDR/Flk-1) | IC₅₀ | 2.4 µM | [5] |

| FGF-R1 | Kᵢ | 1.2 µM | [8] |

| FGF-R1 | IC₅₀ | 3.0 µM | [5] |

| c-kit | IC₅₀ | 0.1 - 1 µM | [1][8] |

| Aurora Kinase B | IC₅₀ | 35 nM | [5][6] |

| Aurora Kinase C | IC₅₀ | 210 nM | [5][6] |

| EGF-R | IC₅₀ | >100 µM | [1][5] |

Table 2: Cellular Activity in Preclinical Models

| Cell Line/Model | Activity Measured | Parameter | Value | Reference(s) |

| HUVECs | VEGF-driven mitogenesis | IC₅₀ | 0.34 µM | [1][8] |

| HUVECs | FGF-driven mitogenesis | IC₅₀ | 9.6 µM | [1][8] |

| MO7E (human myeloid leukemia) | SCF-induced proliferation | IC₅₀ | 0.29 µM | [6] |

| NIH-3T3 (overexpressing PDGFRβ) | PDGF-stimulated phosphorylation | Minimum effective concentration | 0.03 - 0.1 µM | [1] |

| HUVECs | VEGF-stimulated KDR phosphorylation | Inhibitory concentration | 0.03 - 10 µM | [1] |

| NIH-3T3 (overexpressing EGFR) | EGF-stimulated phosphorylation | Effect | No effect up to 100 µM | [1] |

Key Signaling Pathways Targeted by this compound

This compound's mechanism of action involves the inhibition of key signaling pathways that are often dysregulated in cancer. The following diagram illustrates the primary pathways affected by this compound.

Figure 1: this compound inhibits key receptor tyrosine kinases, blocking downstream signaling pathways.

Experimental Protocols in Preclinical Assessment

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the general protocols employed in the evaluation of this compound's pharmacodynamics.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of its targets.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human kinase domains for VEGFR, PDGFR, and FGFR are used. A generic tyrosine-containing peptide substrate is typically employed.

-

Reaction Mixture: The kinase, substrate, and varying concentrations of this compound are incubated in a reaction buffer containing ATP and necessary co-factors (e.g., MgCl₂).

-

Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

-

Detection: The level of substrate phosphorylation is quantified. This is often achieved using methods such as ELISA with a phosphotyrosine-specific antibody or radiometric assays measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.

-

Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC₅₀) or the inhibitor constant (Kᵢ) is calculated by fitting the data to a dose-response curve.

Cellular Phosphorylation Assays

Objective: To assess the ability of this compound to inhibit ligand-induced receptor autophosphorylation in a cellular context.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or engineered cell lines like NIH-3T3 overexpressing the target receptor are cultured to confluence.[1][6]

-

Serum Starvation: Cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor activation.[6]

-

This compound Treatment: Cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 60 minutes).[6]

-

Ligand Stimulation: The respective ligand (e.g., VEGF, PDGF) is added to the media for a short duration (e.g., 10 minutes) to induce receptor phosphorylation.[6]

-

Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

-

Immunoblotting: Equal amounts of protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target receptor. Total receptor levels are also assessed as a loading control.

-

Detection: The signal from the antibodies is detected using chemiluminescence or fluorescence.

Figure 2: General workflow for cellular phosphorylation assays.

Cell Proliferation (Mitogenesis) Assays

Objective: To evaluate the effect of this compound on growth factor-induced cell proliferation.

Methodology:

-

Cell Seeding: Cells (e.g., HUVECs, MO7E) are seeded in multi-well plates and allowed to adhere.[6]

-

Quiescence: Cells are rendered quiescent by serum starvation.

-

Treatment: Cells are treated with varying concentrations of this compound in the presence of a specific mitogen (e.g., VEGF, FGF, SCF).

-

Incubation: The cells are incubated for a period sufficient to observe proliferation (e.g., 48-72 hours).

-

Proliferation Measurement: Cell proliferation is quantified using assays such as MTT, WST, or by measuring the incorporation of BrdU or ³H-thymidine.

-

Data Analysis: The IC₅₀ value, representing the concentration of this compound that inhibits 50% of mitogen-induced proliferation, is determined.

In Vivo Tumor Xenograft Models

Objective: To assess the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.[2][4]

-

Tumor Cell Implantation: Human tumor cells from various cancer types (e.g., colon, lung, glioma, melanoma) are implanted subcutaneously or orthotopically.[2][5]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

This compound Administration: this compound is administered to the mice, typically via oral gavage or intraperitoneal injection, at various dose levels (e.g., 75-200 mg/kg/day).[1][4]

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry to assess microvessel density (an indicator of angiogenesis) or apoptosis.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Summary of Preclinical In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity across a broad range of human tumor xenograft models.[2] Oral or intraperitoneal administration of this compound resulted in substantial growth inhibition of established tumors, and in some cases, tumor regression.[2][5] The anti-tumor effects are attributed to both the inhibition of tumor cell proliferation and the disruption of tumor vasculature through its anti-angiogenic properties.[3][5] Studies in models of human colon carcinoma have shown that this compound can decrease tumor vessel permeability.[1][6] Furthermore, in a rabbit liver tumor model, this compound augmented the effects of chemotherapy.[1] In a hepatic metastasis model of colon cancer, this compound treatment significantly reduced liver weight, suggesting an inhibitory effect on metastasis formation.[4]

Conclusion

The preclinical data for this compound strongly support its role as a multi-targeted inhibitor of key pathways in tumor angiogenesis and proliferation. Its ability to potently inhibit VEGFR, PDGFR, and FGFR translates into significant anti-tumor efficacy in a variety of in vitro and in vivo models. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and similar multi-targeted kinase inhibitors. This comprehensive understanding of its pharmacodynamics is essential for its clinical development and potential application in cancer therapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Phase I and pharmacokinetic study of this compound, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. abmole.com [abmole.com]

- 7. Phase I and pharmacokinetic study of this compound, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors | springermedizin.de [springermedizin.de]

- 8. medchemexpress.com [medchemexpress.com]

TSU-68: A Technical Guide to a Multi-Targeted Anti-Angiogenic Agent for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TSU-68 (also known as Orantinib or SU6668), a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor investigated for its anti-angiogenic and anti-tumor properties. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes critical signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action

This compound exerts its anti-angiogenic effects by competitively inhibiting the ATP-binding sites of key receptor tyrosine kinases involved in tumor angiogenesis and growth.[1] Its primary targets are the receptors for Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF).[2][3] By simultaneously blocking these pathways, this compound disrupts the signaling cascades that lead to endothelial cell proliferation, migration, and survival, ultimately inhibiting the formation of new blood vessels that tumors rely on for growth and metastasis.[2][4]

The targeted inhibition profile of this compound is specific, with potent activity against VEGFR-2 (KDR/Flk-1), PDGFRβ, and FGFR1, while showing little to no activity against other RTKs such as the Epidermal Growth Factor Receptor (EGFR).[5][6] This selectivity contributes to its mechanism of action in suppressing tumor growth and angiogenesis.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | Inhibition Constant (Ki) | IC50 | Assay Type | Reference |

| PDGFRβ | 8 nM | 0.06 µM | Cell-free autophosphorylation | [5][6][7] |

| FGFR1 | 1.2 µM | 3.0 µM | Cell-free trans-phosphorylation | [5][6][7] |

| VEGFR-1 (Flt-1) | 2.1 µM | - | Cell-free trans-phosphorylation | [5][7] |

| VEGFR-2 (Flk-1/KDR) | - | 2.4 µM | Cell-free trans-phosphorylation | [6] |

| c-Kit | - | 0.1 - 1 µM | Cellular autophosphorylation (MO7E cells) | [5][7] |

| Aurora Kinase B | - | 35 nM | - | [4][6] |

| Aurora Kinase C | - | 210 nM | - | [4][6] |

| EGFR | - | >100 µM | - | [5][6] |

Table 2: In Vitro Cellular Assay Data

| Cell Line | Assay | Ligand | IC50 | Reference |

| HUVECs | Mitogenesis | VEGF | 0.34 µM | [5][7] |

| HUVECs | Mitogenesis | FGF | 9.6 µM | [5][7] |

| MO7E | Proliferation | SCF | 0.29 µM | [4][5] |

| NIH-3T3 | Proliferation | PDGF | 1 µM | [7] |

| HUVEC | VEGFR2 Phosphorylation | - | 3.9 µM | [7] |

Table 3: In Vivo Anti-Tumor Efficacy (Xenograft Models)

| Tumor Cell Line | Animal Model | This compound Dose & Route | Outcome | Reference |

| HT29 (Colon) | Athymic Mice | 200 mg/kg, p.o. | 60% tumor growth inhibition at 14 days | [8] |

| HT-29, WiDr (Colon) | SCID Mice | 200 mg/kg, p.o., twice daily | Significant inhibition of subcutaneous tumor growth | [2] |

| HT-29, WAV-I (Colon) | SCID Mice (Hepatic Metastasis Model) | 200 mg/kg, p.o., twice daily | Significant reduction in liver weight | [2] |

| Various (A375, Colo205, H460, Calu-6, C6, etc.) | Athymic Mice | 75-200 mg/kg, i.p. or p.o. | Significant tumor growth inhibition | [5][9] |

| VX2 (Liver) | Rabbit | 200 mg/kg, p.o., daily | Augmented effect of chemotherapeutic infusion | [10] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its evaluation.

Caption: this compound Signaling Pathway Inhibition.

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Caption: Workflow for an In Vivo Tumor Xenograft Study.

Experimental Protocols

In Vitro Receptor Tyrosine Kinase Phosphorylation Assay

This protocol is a generalized method for assessing the inhibitory effect of this compound on ligand-induced receptor phosphorylation in a cellular context.

Objective: To determine the concentration-dependent inhibition of VEGF-induced VEGFR-2 (KDR) phosphorylation by this compound in Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs[4]

-

Endothelial Cell Growth Media and Basal Media[4]

-

Recombinant Human VEGF

-

This compound (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Cell Lysis Buffer (containing protease and phosphatase inhibitors)

-

Anti-phospho-VEGFR-2 (KDR) antibody

-

Anti-total-VEGFR-2 (KDR) antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Culture and Quiescence:

-

This compound Treatment:

-

Ligand Stimulation:

-

Stimulate the cells by adding VEGF (e.g., 100 ng/mL) for 10 minutes at 37°C.[4] Include an unstimulated control.

-

-

Cell Lysis:

-

Immediately place the plates on ice and wash twice with ice-cold PBS.

-

Add ice-cold cell lysis buffer to each plate and scrape the cells.

-

Clarify the lysates by centrifugation at 14,000 rpm for 10 minutes at 4°C.

-

-

Western Blotting:

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein (e.g., 100 µg) by SDS-PAGE and transfer to a PVDF membrane.[4]

-

Block the membrane and probe with the anti-phospho-VEGFR-2 antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-VEGFR-2 antibody to confirm equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-VEGFR-2 signal to the total-VEGFR-2 signal.

-

Plot the percentage of inhibition of phosphorylation against the log concentration of this compound to determine the IC50 value.

-

In Vivo Human Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Objective: To assess the effect of orally administered this compound on the growth of established HT29 human colon carcinoma xenografts in athymic mice.

Materials:

-

Athymic nude mice (4-6 weeks old)

-

HT29 human colon carcinoma cells

-

Appropriate cell culture medium (e.g., RPMI 1640 with 10% FBS)[9]

-

Matrigel (optional, to aid tumor formation)

-

This compound

-

Vehicle for oral gavage (e.g., cremophor-based vehicle)[9]

-

Calipers for tumor measurement

-

Anesthetic and euthanasia agents

Procedure:

-

Tumor Cell Implantation:

-

Harvest HT29 cells during their exponential growth phase.

-

Resuspend the cells in sterile PBS or medium, optionally mixed with Matrigel.

-

Subcutaneously inject 3-10 x 10⁶ cells into the hind flank of each mouse.[9]

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor formation.

-

Once tumors reach an average size of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Administration:

-

Monitoring and Measurement:

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of general toxicity.

-

Observe the animals for any signs of distress or adverse effects.

-

-

Study Endpoint and Tissue Collection:

-

Continue the treatment for a predetermined period (e.g., 14-28 days).

-

At the end of the study, euthanize the mice.

-

Excise the tumors and record their final weights.

-

A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., CD31 staining to assess microvessel density) or snap-frozen for molecular analysis.

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Calculate the percentage of Tumor Growth Inhibition (TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

-

Clinical Development and Considerations

This compound has been evaluated in several Phase I and II clinical trials for various solid tumors, including hepatocellular carcinoma (HCC) and non-small cell lung cancer.[1][11][12] These studies have established safety profiles and determined recommended doses, often around 200-400 mg twice daily.[13][14] Common adverse events include hypoalbuminemia, diarrhea, anorexia, and fatigue.[14][15] Pharmacokinetic studies have revealed that plasma concentrations of this compound can decrease with repeated administration, suggesting autoinduction of its own metabolism.[16][17] While monotherapy has shown limited objective responses in some cancers, its potential in combination with chemotherapy or other treatments like transarterial chemoembolization (TACE) has been explored.[12][18][19] These findings highlight the importance of considering pharmacokinetic properties and combination strategies in the future development of this compound and similar anti-angiogenic agents.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In vivo assessment of antiangiogenic activity of SU6668 in an experimental colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Orantinib (this compound,NSC 702827)|supplier DC Chemicals [dcchemicals.com]

- 10. Augmentation of chemotherapeutic infusion effect by this compound, an oral targeted antiangiogenic agent, in a rabbit VX2 liver tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. Phase I, pharmacokinetic, and biological studies of this compound, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A phase I/II trial of the oral antiangiogenic agent this compound in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase I and pharmacokinetic study of this compound, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Decrease in plasma concentrations of antiangiogenic agent this compound ((Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid) during oral administration twice a day to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A multicenter phase II study of this compound, a novel oral multiple tyrosine kinase inhibitor, in patients with metastatic breast cancer progressing despite prior treatment with an anthracycline-containing regimen and taxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A phase I pharmacokinetic study of this compound (a multiple tyrosine kinase inhibitor of VEGFR-2, FGF and PDFG) in combination with S-1 and oxaliplatin in metastatic colorectal cancer patients previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

TSU-68: A Technical Guide to a Multi-Targeted Tyrosine Kinase Inhibitor

An In-depth Overview for Researchers and Drug Development Professionals

TSU-68 (also known as SU6668 and Orantinib) is an orally active, synthetic small molecule that functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary mechanism of action involves the competitive inhibition of adenosine triphosphate (ATP) binding to the kinase domains of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). By targeting these key drivers of angiogenesis, tumor growth, and metastasis, this compound has demonstrated significant anti-tumor activity in a range of preclinical models and has been evaluated in numerous clinical trials for various solid tumors. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound.

In Vitro Inhibitory Activity

This compound exhibits potent inhibitory activity against its target kinases. The following table summarizes the key quantitative data from in vitro biochemical and cellular assays.

| Target Kinase | Assay Type | Parameter | Value | Reference |

| PDGFRβ | Cell-free | Ki | 8 nM | [1][2] |

| FGFR1 | Cell-free | Ki | 1.2 µM | [1][2] |

| VEGFR-1 (Flt-1) | Cell-free | Ki | 2.1 µM | [1][2] |

| c-kit | Cellular | IC50 | 0.1-1 µM | [1] |

| HUVEC Mitogenesis (VEGF-driven) | Cellular | IC50 | 0.34 µM | [2] |

| HUVEC Mitogenesis (FGF-driven) | Cellular | IC50 | 9.6 µM | [2] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by blocking the downstream signaling cascades initiated by the activation of VEGFR, PDGFR, and FGFR. The inhibition of these pathways leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor-induced angiogenesis. Furthermore, by targeting PDGFR on pericytes and FGFR on tumor cells, this compound can also directly inhibit tumor growth and disrupt the tumor microenvironment.

This compound Inhibition of Angiogenic Signaling

Caption: this compound inhibits VEGFR, PDGFR, and FGFR signaling pathways.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key in vitro and in vivo assays used in the development of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against its target kinases.

Materials:

-

Recombinant human kinase domains (VEGFR, PDGFR, FGFR)

-

This compound (or other test compounds)

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Kinase reaction buffer

-

96-well microtiter plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

Add the recombinant kinase and the substrate peptide to the wells of a 96-well plate.

-

Add the this compound dilutions to the wells and incubate for a predetermined time at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a solution of ATP to each well.

-

Allow the reaction to proceed for a specific time at 30°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated substrate using a suitable detection method, such as a colorimetric or luminescence-based assay.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Receptor Phosphorylation Assay

This assay measures the ability of this compound to inhibit the ligand-induced phosphorylation of its target receptors in a cellular context.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell lines

-

Cell culture medium and supplements

-

Ligands (VEGF, PDGF, or FGF)

-

This compound

-

Lysis buffer

-

Primary antibodies against phosphorylated and total receptor (e.g., anti-p-VEGFR2, anti-VEGFR2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture HUVECs to near confluence in appropriate cell culture plates.

-

Serum-starve the cells for several hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (e.g., 5-10 minutes) to induce receptor phosphorylation.

-

Wash the cells with cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE and Western blotting using primary antibodies against the phosphorylated and total forms of the target receptor.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of receptor phosphorylation inhibition.

HUVEC Proliferation (Mitogenesis) Assay

This assay assesses the effect of this compound on the proliferation of endothelial cells, a key process in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

This compound

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed HUVECs into 96-well plates at a low density and allow them to attach overnight.

-

Replace the medium with a low-serum medium containing various concentrations of this compound.

-

Add a pro-proliferative stimulus, such as VEGF or FGF, to the appropriate wells.

-

Incubate the plates for 48-72 hours.

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader to determine the number of viable cells.

-

Calculate the percentage of proliferation inhibition and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human tumor cell line (e.g., HT-29 colon cancer)

-

This compound

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Inject human tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., orally at 200 mg/kg, twice daily) to the treatment group and the vehicle to the control group for a specified duration.[3]

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Caption: General workflow for an in vivo tumor xenograft study.

Clinical Development

This compound has been evaluated in several clinical trials across a range of cancer types, both as a monotherapy and in combination with other anti-cancer agents. The following table summarizes key information from selected clinical trials.

| Phase | Cancer Type(s) | Treatment Regimen | Key Findings | Reference |

| I | Advanced Solid Tumors | This compound monotherapy (dose escalation) | Determined maximum tolerated dose and recommended Phase II dose. | [4] |

| I | Advanced Non-Small Cell Lung Cancer | This compound in combination with carboplatin and paclitaxel | Combination was safe and showed promising anti-tumor activity. | [5] |

| II | Metastatic Breast Cancer | This compound monotherapy | Limited clinical benefit as a monotherapy in heavily pre-treated patients. | [6] |

| II | Hepatocellular Carcinoma | This compound in combination with Transarterial Chemoembolization (TACE) | Showed a trend towards prolonged progression-free survival compared to TACE alone, but was not statistically significant. | [6][7] |

| I/II | Advanced Hepatocellular Carcinoma | This compound monotherapy | Showed promising preliminary efficacy with a high safety profile in heavily pre-treated patients. Recommended Phase II dose of 200 mg twice daily was established. | [8] |

| I | Metastatic Colorectal Cancer | This compound in combination with S-1 and oxaliplatin | Combination was generally well-tolerated. Recommended dose of this compound was 200 mg twice daily. | [8] |

| I | Advanced Hepatocellular Carcinoma | This compound in combination with S-1 | Combination was well-tolerated and had favorable efficacy. | [9] |

Conclusion

This compound is a potent, orally available, multi-targeted tyrosine kinase inhibitor that has demonstrated significant anti-tumor and anti-angiogenic activity in preclinical studies. Its ability to simultaneously inhibit VEGFR, PDGFR, and FGFR signaling pathways provides a multi-pronged attack on tumor growth and survival. While clinical trials have shown mixed results, with some promising efficacy in certain cancer types and combinations, further research is needed to identify patient populations most likely to benefit from this compound therapy and to optimize its use in combination with other treatments. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working on the next generation of targeted cancer therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I and pharmacokinetic study of this compound, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 6. A randomised phase II study of this compound in patients with hepatocellular carcinoma treated by transarterial chemoembolisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A phase I/II trial of the oral antiangiogenic agent this compound in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase I study on the safety, pharmacokinetic profile, and efficacy of the combination of this compound, an oral antiangiogenic agent, and S-1 in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

TSU-68 In Vitro Assay: Application Notes and Protocols for Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

TSU-68, also known as Orantinib or SU6668, is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets Platelet-Derived Growth Factor Receptor β (PDGFRβ), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR or Flk-1), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2][3] By competitively inhibiting ATP binding to the kinase domain of these receptors, this compound effectively blocks downstream signaling pathways crucial for angiogenesis, tumor growth, and metastasis.[2][4] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound, including a cell-free kinase assay and a cell-based receptor phosphorylation assay.

Data Presentation

Table 1: Inhibitory Activity of this compound Against Various Kinases

| Target Kinase | Assay Type | IC50 / Ki Value | Reference |

| PDGFRβ | Cell-free | 8 nM (Ki) | [2] |

| PDGFRβ | Cell-free | 0.06 µM (IC50) | [1][5] |

| VEGFR2 (KDR/Flk-1) | Cell-free | 2.4 µM (IC50) | [1] |

| VEGFR1 (Flt-1) | Cell-free | 2.1 µM (Ki) | [2] |

| FGFR1 | Cell-free | 3.0 µM (IC50) | [1] |

| FGFR1 | Cell-free | 1.2 µM (Ki) | [2] |

| c-Kit | Cell-based | 0.1 - 1 µM (IC50) | [2][6] |

| Aurora Kinase B | Not Specified | 35 nM (IC50) | [1] |

| Aurora Kinase C | Not Specified | 210 nM (IC50) | [1] |

| EGFR | Cell-free/Cell-based | >100 µM (IC50) | [1][2] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Ligand | IC50 Value | Reference |

| HUVEC | Mitogenesis | VEGF | 0.34 µM | [2] |

| HUVEC | Mitogenesis | FGF | 9.6 µM | [2] |

| MO7E | Proliferation | SCF | 0.29 µM | [2][7] |

| NIH-3T3 | Mitogenesis | PDGF | 16.5 µM | [5] |

Signaling Pathway

This compound simultaneously inhibits multiple RTK signaling pathways involved in angiogenesis and tumor cell proliferation. The diagram below illustrates the primary targets of this compound and their downstream effects.

Caption: this compound inhibits VEGFR2, PDGFRβ, and FGFR1 signaling pathways.

Experimental Protocols

Protocol 1: Cell-Free Kinase Assay (ELISA-based)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified receptor tyrosine kinases.

Experimental Workflow

Caption: Workflow for the cell-free ELISA-based kinase assay.

Materials and Reagents

-

96-well microtiter plates: High-binding capacity.

-

Substrate Peptide: Poly (Glu, Tyr) 4:1.

-

Kinases: Purified, active recombinant kinase domains (e.g., GST-VEGFR2, GST-PDGFRβ, GST-FGFR1).

-

This compound (SU6668): Prepare a stock solution in DMSO (e.g., 10 mM).

-

ATP: Adenosine triphosphate.

-

Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).

-

Kinase Reaction Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT, 0.2% BSA.

-

Wash Buffer: PBS with 0.05% (v/v) Tween-20 (PBST).

-

Primary Antibody: HRP-conjugated anti-phosphotyrosine antibody.

-

HRP Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) or similar.

-

Stop Solution: 2 M H₂SO₄.

-

Plate reader: Capable of measuring absorbance at 450 nm.

Procedure

-

Plate Coating:

-

Dissolve poly (Glu, Tyr) in PBS to a final concentration of 100 µg/mL.

-

Add 100 µL of the substrate solution to each well of a 96-well plate.

-

Incubate overnight at 4°C.

-

Wash the wells three times with Wash Buffer.

-

-

Blocking:

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the wells three times with Wash Buffer.

-

-

Kinase Reaction:

-

Prepare serial dilutions of this compound in Kinase Reaction Buffer. Also prepare a "no inhibitor" control.

-

Add 50 µL of the diluted this compound or control to the appropriate wells.

-

Add 25 µL of the purified kinase (e.g., 50 ng/well) diluted in Kinase Reaction Buffer to each well.

-

Incubate for 10 minutes at room temperature.

-

To initiate the kinase reaction, add 25 µL of ATP solution (final concentration should be at the Km for the specific kinase, typically 5-10 µM) to each well.

-

Incubate for 30-60 minutes at 30°C.

-

-

Detection:

-

Stop the reaction by washing the wells five times with Wash Buffer.

-

Dilute the HRP-conjugated anti-phosphotyrosine antibody in Blocking Buffer according to the manufacturer's instructions.

-

Add 100 µL of the diluted antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the wells five times with Wash Buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with no kinase).

-

Plot the percentage of kinase inhibition versus the log of this compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Protocol 2: Cell-Based Receptor Phosphorylation Assay (Western Blot)

This protocol details a method to assess the inhibitory effect of this compound on ligand-induced receptor phosphorylation in a cellular context.

Experimental Workflow

Caption: Workflow for the cell-based receptor phosphorylation assay.

Materials and Reagents

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or NIH-3T3 cells overexpressing the receptor of interest.

-

Cell Culture Media: Endothelial Cell Growth Medium for HUVECs; DMEM with 10% FBS for NIH-3T3.

-

Starvation Medium: Basal medium with 0.5% FBS.

-

This compound (SU6668): 10 mM stock in DMSO.

-

Ligands: Recombinant human VEGF, PDGF, or FGF.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Protein Assay: BCA or Bradford protein assay kit.

-

SDS-PAGE reagents: Acrylamide, SDS, TEMED, APS, etc.

-

PVDF membrane.

-

Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Anti-phospho-VEGFR2 (Tyr1175)

-

Anti-total-VEGFR2

-

Anti-phospho-PDGFRβ (Tyr751)

-

Anti-total-PDGFRβ

-

Anti-β-actin (loading control)

-

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

-

Imaging System: Chemiluminescence imager.

Procedure

-

Cell Culture and Treatment:

-

Seed HUVECs in 6-well plates and grow until they are 80-90% confluent.

-

Starve the cells by replacing the growth medium with Starvation Medium for 16-24 hours.

-

Prepare serial dilutions of this compound in Starvation Medium.

-

Pre-treat the cells by adding the this compound dilutions to the wells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO).

-

Stimulate the cells by adding the appropriate ligand (e.g., 50 ng/mL VEGF) for 5-10 minutes at 37°C. Include an unstimulated control.

-

-

Protein Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold Lysis Buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Normalize the protein samples to the same concentration with Lysis Buffer and Laemmli sample buffer.

-

Boil the samples for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) diluted in Blocking Buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total receptor protein and/or a housekeeping protein like β-actin.

-